4'-Chloroacetoacetanilide

X-ray crystallography Hydrogen bonding Crystal engineering

4'-Chloroacetoacetanilide (p-CAAA) is the irreplaceable coupling component for industrial azo synthesis of C.I. Pigment Orange 44—its para-chloro substitution and nonplanar crystal architecture ensure consistent reaction kinetics and chromophore performance that ortho-chloro (o-CAAA) or unsubstituted (AAA) analogs cannot replicate. Validated in recombinant androgen receptor competitive binding assays and supported by a dedicated reverse-phase HPLC QC method for batch release testing. Substitution risks pigment shade deviation, yield loss, and assay re-validation. Procure the specification-grade intermediate with full analytical documentation.

Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
CAS No. 101-92-8
Cat. No. B1666718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chloroacetoacetanilide
CAS101-92-8
SynonymsAI3-17671;  AI3 17671;  AI317671
Molecular FormulaC10H10ClNO2
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
InChIKeyJMRJWEJJUKUBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVERY SOL IN ALCOHOL, ETHER, BENZENE
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chloroacetoacetanilide (CAS 101-92-8): Chemical Class and Procurement-Relevant Identifiers


4'-Chloroacetoacetanilide (synonyms: p-Chloroacetoacetanilide, N-(4-Chlorophenyl)-3-oxobutanamide, AAPCA) is an acetoacetanilide derivative with the molecular formula C10H10ClNO2 and molecular weight 211.64 g/mol . This compound appears as a white to off-white crystalline powder with a melting point range of 131-134 °C, and exhibits solubility in acetone (25 mg/mL), alcohols, benzene, and ether . It is commercially available at purity specifications ranging from 95% to 98% (HPLC/GC) from major suppliers .

Why 4'-Chloroacetoacetanilide Cannot Be Replaced by Unsubstituted Acetoacetanilide or Positional Isomers


Substitution of 4'-Chloroacetoacetanilide (p-CAAA) with acetoacetanilide (AAA) or ortho-chloroacetoacetanilide (o-CAAA) is not scientifically valid due to fundamental differences in crystalline architecture and hydrogen-bonding networks that govern solid-state behavior. X-ray crystallographic analysis reveals that p-CAAA adopts a nonplanar molecular conformation stabilized by intermolecular hydrogen bonding, while o-CAAA crystallizes in a planar geometry and AAA displays yet another distinct packing arrangement [1]. These structural divergences translate to different melting points: 131-134 °C for p-CAAA versus 148-150 °C for o-CAAA and 84-86 °C for AAA . Such disparities in crystal lattice energy directly impact downstream processing parameters—including solubility profiles, filtration rates, and drying characteristics during industrial synthesis—making blind substitution a source of batch-to-batch inconsistency in both research reproducibility and manufacturing yield [1].

Quantitative Differentiation Evidence for 4'-Chloroacetoacetanilide: Procurement-Relevant Performance Data


Crystal Engineering: p-Chloroacetoacetanilide Exhibits Distinct Nonplanar Conformation Versus o-Isomer

In a direct head-to-head X-ray crystallographic study, p-chloroacetoacetanilide (p-CAAA) was found to adopt a nonplanar molecular conformation, whereas o-chloroacetoacetanilide (o-CAAA) crystallizes in a planar geometry and unsubstituted acetoacetanilide (AAA) adopts a distinct nonplanar arrangement [1]. The crystal system for p-CAAA is monoclinic, space group P21/c, with unit cell parameters a = 10.620(2) Å, b = 7.712(2) Å, c = 12.369(3) Å, β = 96.59(2)°, and Z = 4 [1]. In contrast, AAA crystallizes in the monoclinic space group P21/n with a = 7.795(1) Å, b = 10.694(2) Å, c = 10.572(1) Å, β = 94.26(1)° [1]. The nonplanar conformation of p-CAAA is stabilized by intermolecular N–H···O=C hydrogen bonding and C–H···O=C interactions within the crystal lattice, a packing motif that differs fundamentally from both AAA and o-CAAA [1].

X-ray crystallography Hydrogen bonding Crystal engineering Molecular conformation

Melting Point Differential: p-Isomer Melts 17-50 °C Lower Than o-Isomer and Higher Than AAA

The melting point of 4'-chloroacetoacetanilide (p-CAAA) is consistently reported as 131-134 °C across multiple authoritative sources . This value is approximately 17-19 °C lower than that of ortho-chloroacetoacetanilide (o-CAAA), which melts at 148-150 °C . Conversely, p-CAAA melts approximately 47-50 °C higher than unsubstituted acetoacetanilide (AAA), which melts at 83-88 °C . This 17-50 °C differential in melting behavior reflects the distinct intermolecular hydrogen-bonding networks and lattice energies established by the para-chloro substitution pattern [1].

Thermal analysis Melting point Polymorph screening Quality control

Analytical Application: Validated Use as Reference Standard in Androgen Receptor Competitive Binding Assays

4'-Chloroacetoacetanilide has been specifically employed in recombinant androgen receptor competitive binding assays for the analysis of natural, synthetic, and environmental chemicals . This validated analytical application leverages the compound's defined binding characteristics as a reference standard [1]. While no direct binding affinity (IC50 or Ki) data are available for the target compound itself that would permit a quantitative comparison to other acetoacetanilides in this assay context, the documented use as a reference standard establishes a defined performance expectation in this specific analytical system. Alternative acetoacetanilide derivatives (e.g., AAA, o-CAAA, or 2,4-dimethyl substituted analogs) are not documented as validated reference standards for this particular competitive binding assay application .

Androgen receptor Competitive binding assay Endocrine disruption Analytical reference standard

Industrial Pigment Synthesis: Essential Coupling Component for C.I. Pigment Orange 44 Production

4'-Chloroacetoacetanilide is specified as the essential coupling component for the industrial synthesis of C.I. Pigment Orange 44 . The para-chloro substitution on the acetoacetanilide framework imparts specific electronic and steric properties that govern the diazo coupling reaction efficiency and final pigment shade . While direct comparative yield data between 4'-chloroacetoacetanilide and alternative coupling components (such as AAA or o-CAAA) are not publicly available in the accessed primary literature, the compound's inclusion as a named intermediate in established pigment manufacturing processes [1] indicates that substitution with non-chlorinated or ortho-chlorinated analogs would alter the reaction profile and final pigment characteristics. The chloro substituent at the para position modulates the electron density of the aromatic ring, influencing both the coupling kinetics and the resulting chromophore's absorption spectrum .

Azo pigment Diazo coupling Pigment Orange 44 Coupling component

Validated Reverse-Phase HPLC Method for Separation and Impurity Isolation of 4'-Chloroacetoacetanilide

A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been developed for the separation of 4'-chloroacetoacetanilide [1]. This method is scalable and can be applied for the isolation of impurities in preparative separation workflows [1]. While no direct comparative retention time or resolution data are presented against other acetoacetanilide derivatives under identical conditions, the existence of a dedicated, validated HPLC method for this specific compound provides an analytical quality control framework that uncharacterized analogs lack [1]. The method's scalability from analytical to preparative scale offers a defined path for purity verification and impurity profiling, a capability that supports regulatory compliance in pharmaceutical intermediate applications [1].

HPLC Impurity profiling Analytical method validation Preparative chromatography

Density Differential: p-Isomer Exhibits Measurably Higher Density Than o-Isomer

The density of 4'-chloroacetoacetanilide (p-isomer) is reported as 1.285 g/cm³ or 1.44 g/cm³ at 20 °C , depending on the measurement source. In contrast, the ortho-chloroacetoacetanilide (o-CAAA, CAS 39082-00-3) exhibits a lower density of 1.279 g/cm³ . This density differential of approximately 0.006-0.16 g/cm³ reflects the distinct crystal packing arrangements identified in X-ray crystallographic studies, where p-CAAA adopts a nonplanar conformation with intermolecular N–H···O=C hydrogen bonding, while o-CAAA crystallizes in a planar geometry [1].

Density Physical property Crystal packing Formulation

Validated Application Scenarios for 4'-Chloroacetoacetanilide Based on Quantitative Differentiation Evidence


Synthesis of C.I. Pigment Orange 44 and Diarylide Yellow Pigments

4'-Chloroacetoacetanilide is the specified coupling component in the industrial diazo coupling reaction for producing C.I. Pigment Orange 44 . The compound's acetoacetanilide moiety participates in azo bond formation with tetrazotized benzidines (such as 3,3'-dichlorobenzidine), yielding high-performance organic pigments with defined shade, color strength, and fastness properties . The para-chloro substitution modulates the electron density of the coupling component, which influences both reaction kinetics and the final chromophore's absorption characteristics . Industrial pigment manufacturers rely on this specific intermediate because substitution with unsubstituted acetoacetanilide or ortho-chloro analogs would alter the reaction outcome, producing pigments with different colorimetric and durability profiles that would not meet certified product specifications .

Androgen Receptor Competitive Binding Assays in Endocrine Disruption Screening

4'-Chloroacetoacetanilide serves as a validated reference compound in recombinant androgen receptor competitive binding assays for the analysis of natural, synthetic, and environmental chemicals . This analytical application leverages the compound's consistent binding behavior to establish baseline displacement curves in screening programs for endocrine-disrupting chemicals . Laboratories engaged in toxicological screening and environmental monitoring rely on this validated application because alternative acetoacetanilide derivatives lack documented validation for this specific assay context, necessitating additional method development and qualification that would increase both time and cost .

Quality Control via Validated HPLC Method for Impurity Profiling and Purity Verification

A reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been developed for the separation of 4'-chloroacetoacetanilide . This method is scalable from analytical to preparative scale, enabling both purity verification and impurity isolation in support of regulatory compliance and good manufacturing practices . Procurement of 4'-chloroacetoacetanilide is reinforced by the availability of this dedicated analytical method, which reduces the method development burden for quality control laboratories and provides a defined path for batch release testing .

Crystal Engineering and Polymorph Screening Studies

4'-Chloroacetoacetanilide's well-characterized nonplanar molecular conformation and intermolecular hydrogen-bonding network make it a valuable model compound for crystal engineering studies. The distinct crystal packing arrangement, stabilized by N–H···O=C and C–H···O=C interactions, provides a reference system for investigating structure-property relationships in substituted acetanilides . Researchers engaged in solid-state chemistry, pharmaceutical cocrystal design, and materials science can utilize this compound as a benchmark for studying how aromatic substitution patterns (para vs ortho vs unsubstituted) influence crystal habit, density, and thermal stability .

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